molecular formula C22H21N3O6S2 B6572886 N-(3-acetylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide CAS No. 1021265-05-3

N-(3-acetylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

Cat. No.: B6572886
CAS No.: 1021265-05-3
M. Wt: 487.6 g/mol
InChI Key: HOSBSJDCXWTECT-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide is a small-molecule compound featuring a dihydropyrimidinone core substituted with a 4-ethoxybenzenesulfonyl group at position 5 and a sulfanyl-acetamide moiety linked to a 3-acetylphenyl group. This structure combines electron-withdrawing (sulfonyl) and electron-donating (ethoxy) groups, which may influence its physicochemical and biological properties.

Properties

IUPAC Name

N-(3-acetylphenyl)-2-[[5-(4-ethoxyphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O6S2/c1-3-31-17-7-9-18(10-8-17)33(29,30)19-12-23-22(25-21(19)28)32-13-20(27)24-16-6-4-5-15(11-16)14(2)26/h4-12H,3,13H2,1-2H3,(H,24,27)(H,23,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOSBSJDCXWTECT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN=C(NC2=O)SCC(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

487.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Hit15: 2-((5-((4-isopropylphenyl)sulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide

  • Key Differences :
    • Sulfonyl group: 4-isopropylphenyl (Hit15) vs. 4-ethoxybenzenesulfonyl (target).
    • Acetamide substituent: 3-methoxyphenyl (Hit15) vs. 3-acetylphenyl (target).
  • Biological Activity: Hit15 exhibited 43.0% inhibition of pseudovirus infection at 10 µM and suppressed superoxide anion generation and elastase release in neutrophils, indicating dual antiviral/anti-inflammatory activity .

N-(3,4-dimethylphenyl)-2-{[5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

  • Key Differences :
    • Sulfonyl group: 4-methylbenzenesulfonyl vs. 4-ethoxybenzenesulfonyl.
    • Acetamide substituent: 3,4-dimethylphenyl vs. 3-acetylphenyl.
  • The dimethylphenyl group lacks the acetyl’s hydrogen-bonding capability, which may reduce interactions with polar residues in enzymes or receptors .

Analogues with Varied Acetamide Substituents

N-(3,5-dimethoxyphenyl)-2-{[5-(4-ethoxybenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide

  • Key Differences :
    • Acetamide substituent: 3,5-dimethoxyphenyl vs. 3-acetylphenyl.
  • This compound shares the 4-ethoxybenzenesulfonyl group with the target molecule, suggesting similar sulfonyl-dependent activity .

N-(4-phenylthiazol-2-yl)-2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide (Compound 18)

  • Key Differences :
    • Acetamide linked to a phenylthiazole group instead of 3-acetylphenyl.

Analogues with Modified Core Structures

N-(5-Chloro-2-methylphenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide (8t)

  • Key Differences: Core: 1,3,4-oxadiazole vs. dihydropyrimidinone.
  • Activity :
    • Showed lipoxygenase (LOX) inhibition , indicating that core heterocycle modifications can alter enzyme selectivity .

Comparative Data Table

Compound Sulfonyl Group Acetamide Substituent Molecular Weight (g/mol) Key Biological Activity
Target Compound 4-ethoxybenzenesulfonyl 3-acetylphenyl 505.56 (est.) Not explicitly reported
Hit15 4-isopropylphenylsulfonyl 3-methoxyphenyl ~450 (est.) 43% antiviral inhibition; anti-inflammatory
N-(3,4-dimethylphenyl)-...-4-methylbenzenesulfonyl 4-methylbenzenesulfonyl 3,4-dimethylphenyl 429.52 Not reported
N-(3,5-dimethoxyphenyl)-...-4-ethoxybenzenesulfonyl 4-ethoxybenzenesulfonyl 3,5-dimethoxyphenyl 505.56 Not reported
2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide N/A 4-phenylthiazol-2-yl ~380 (est.) Xanthine oxidase inhibition

Key Research Findings

Sulfonyl Group Impact :

  • Ethoxy and isopropyl substituents on the sulfonyl group enhance anti-inflammatory activity compared to smaller groups (e.g., methyl) .

Heterocyclic substituents (e.g., phenylthiazole) redirect activity toward enzymes like xanthine oxidase .

Core Modifications: Dihydropyrimidinone cores are associated with antiviral/anti-inflammatory activity, while oxadiazole derivatives target LOX .

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